molecular formula C28H32N6O3 B610950 SPOP-IN-6b

SPOP-IN-6b

Cat. No.: B610950
M. Wt: 500.6 g/mol
InChI Key: RYTGHNMOSCSWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SPOP-IN-6b is a chemical compound known for its role as an inhibitor of speckle-type POZ protein (SPOP). This compound has shown significant potential in scientific research, particularly in the study of renal cancer. This compound has an inhibitory concentration (IC50) of 3.58 micromolar, making it a potent inhibitor of SPOP .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPOP-IN-6b involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process typically involves:

Chemical Reactions Analysis

Types of Reactions

SPOP-IN-6b undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs of this compound with modified functional groups, which can be used to study the structure-activity relationship of the compound .

Scientific Research Applications

SPOP-IN-6b has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of SPOP and its effects on various biochemical pathways.

    Biology: Employed in cell-based assays to investigate the role of SPOP in cellular processes.

    Medicine: Explored as a potential therapeutic agent for the treatment of renal cancer and other diseases where SPOP is implicated.

    Industry: Utilized in the development of new drugs targeting SPOP-related pathways.

Mechanism of Action

SPOP-IN-6b exerts its effects by inhibiting the activity of speckle-type POZ protein (SPOP). SPOP is a substrate-binding adaptor of the CULLIN3/RING-box1 E3 ubiquitin ligase complex. By inhibiting SPOP, this compound prevents the ubiquitination and subsequent degradation of target proteins such as phosphatase and tensin homolog (PTEN) and dual-specificity phosphatase 7 (DUSP7). This leads to increased levels of these proteins, which can suppress tumor growth and proliferation .

Comparison with Similar Compounds

SPOP-IN-6b is unique compared to other SPOP inhibitors due to its high potency and specificity. Similar compounds include:

This compound stands out due to its well-characterized mechanism of action and its effectiveness in preclinical models of renal cancer .

Properties

IUPAC Name

6-imino-11-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N6O3/c1-20-7-5-13-34-25(20)31-26-23(28(34)36)19-22(24(29)33(26)14-10-21-8-3-2-4-9-21)27(35)30-11-6-12-32-15-17-37-18-16-32/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3,(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTGHNMOSCSWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.